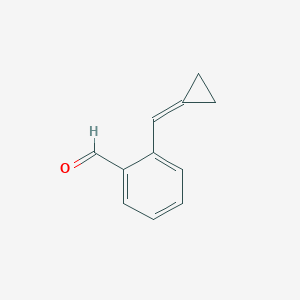

![molecular formula C7H4FNS B053051 6-Fluorobenzo[D]thiazole CAS No. 118220-71-6](/img/structure/B53051.png)

6-Fluorobenzo[D]thiazole

Descripción general

Descripción

6-Fluorobenzo[D]thiazole is a heterocyclic compound with a six-membered ring structure consisting of one nitrogen atom, one sulfur atom and four carbon atoms. It is an important heterocyclic building block for the synthesis of various pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material for the synthesis of various derivatives, such as 6-fluoro-2-benzothiazolone, 6-fluoro-1,3-benzothiazole and 6-fluoro-2-thiazolone. This compound has a wide range of applications in the fields of medicine, agriculture, and dye production.

Aplicaciones Científicas De Investigación

Antiviral Activity : A study reported the synthesis of novel a-aminophosphonates containing 6-fluorobenzothiazole moiety derivatives, showing good curative and protective activities against tobacco mosaic virus (TMV) and potato virus Y (PVY) (Xie et al., 2017).

Anti-cancer Activity : Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibited anti-cancer activity against various cancer cell lines, particularly effective against the Colo205 cell line. These compounds induce G2/M cell cycle arrest and apoptosis (Kumbhare et al., 2014).

Anti-Lung Cancer Activity : Novel fluoro-substituted benzo[b]pyran compounds, including 6-Fluorobenzo[b]pyran, showed significant anti-lung cancer activity compared to a reference drug (Hammam et al., 2005).

Cholinesterase Inhibitors : New derivatives of 2-substituted-6-fluorobenzo[d]thiazoles have been synthesized as cholinesterase inhibitors. These compounds showed promising results for inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) (Imramovský et al., 2013).

Metal Binding Studies : Research on benzothiazoline-2-thione derivatives, including 6-fluorobenzo[d]thiazole, indicated their potential for binding with metals such as gold. These studies are significant for understanding the properties of these compounds in various applications (Sun et al., 2008).

Acetylcholinesterase and Butyrylcholinesterase Inhibitors for Alzheimer's : Compounds derived from 6-fluorobenzo[d]thiazol showed high inhibitory activity against AChE and BChE with minimal cytotoxicity, making them promising for therapeutic intervention in Alzheimer's disease (Pejchal et al., 2016).

Antimicrobial Activity : New compounds containing this compound showed good to moderate activity against selected bacterial and fungal microbial strains (Anuse et al., 2019).

Pharmacological Evaluation : Studies on 7-chloro-6-fluoro-2-arylidenylaminobenzo(1,3)thiazole derivatives evaluated their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activity (Gurupadayya et al., 2008).

Synthesis of New 6-Fluoro Substituted Derivatives : The synthesis of novel series of 6-fluoro-substituted phenylbenzo[d]thiazoles with excellent bacterial growth inhibition properties against Gram-positive bacteria was reported (Al-Harthy et al., 2018).

Antifungal Activity : Novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives displayed significant antifungal activities (Xu et al., 2007).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been reported to exhibit diverse biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Benzothiazole derivatives have been reported to inhibit quorum sensing pathways in bacteria . Quorum sensing is a mechanism of cell-to-cell communication in bacteria, allowing them to coordinate their behavior based on population density .

Biochemical Pathways

6-Fluorobenzo[D]thiazole may affect the quorum sensing pathways in bacteria . These pathways allow bacteria to respond to external factors such as nutrient availability and defense mechanisms, and coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis .

Result of Action

Some benzothiazole derivatives have been reported to exhibit antimicrobial and antifungal activities , suggesting that this compound may have similar effects.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives have been known to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the derivative and the biochemical context in which it is present .

Cellular Effects

Thiazole derivatives have been reported to exhibit a broad spectrum of biological effects, including antitumor and cytotoxic activity . These effects are likely to be mediated by the compound’s interactions with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been reported to exhibit changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Thiazole derivatives have been reported to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives are known to interact with various transporters and binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Thiazole derivatives may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

6-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSRFMFTXMPTSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314799 | |

| Record name | 6-Fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118220-71-6 | |

| Record name | 6-Fluorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118220-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of incorporating a fluorine atom into the structure of benzo[d]thiazole-based compounds?

A1: Research suggests that incorporating a fluorine atom into the bridging ligand of half-lantern platinum(II) complexes, specifically at the 6-position of benzo[d]thiazole-2-thiolate, can significantly enhance electroluminescence brightness. [] For instance, complex Pt2 (with a fluorine substituent) exhibited a remarkable 10-fold increase in brightness compared to the non-fluorinated complex Pt1. [] This enhancement is attributed to strong intermolecular hydrogen bonding (H···F), observed in the crystal structure of Pt2. []

Q2: Are there analytical methods available to study the pharmacokinetics of 6-fluorobenzo[d]thiazole derivatives in biological systems?

A2: Yes, ultra-performance liquid chromatography tandem mass spectrometry (UPLC/MS/MS) methods have been successfully developed and validated for quantifying this compound derivatives in biological matrices. [] For example, AZ66, a sigma receptor ligand containing the this compound moiety, was quantified in rat plasma using UPLC/MS/MS. [] This method demonstrated high sensitivity, accuracy, and selectivity, making it suitable for pharmacokinetic studies. []

Q3: Beyond electroluminescent applications, what other biological activities have been explored for this compound derivatives?

A3: this compound derivatives have shown promise as potential therapeutic agents for various targets. Research indicates that some derivatives exhibit inhibitory activity against cholinesterases, enzymes critical for nervous system function. [] Additionally, studies have explored the antimicrobial and antifungal properties of substituted this compound amides. [, ]

Q4: How does the structure of this compound derivatives influence their biological activity?

A4: While specific structure-activity relationships (SAR) require more extensive investigation, it's clear that modifications to the 2-position of the this compound scaffold can influence its interaction with biological targets. [] Further research is needed to elucidate the precise impact of these modifications on potency, selectivity, and overall pharmacological profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)

![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)

![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)